Cas no 1378609-08-5 (N,2,4-trimethylpyridin-3-amine)

N,2,4-trimethylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- N,2,4-trimethylpyridin-3-amine
- 1378609-08-5
- EN300-2956086
-
- MDL: MFCD15475072
- インチ: 1S/C8H12N2/c1-6-4-5-10-7(2)8(6)9-3/h4-5,9H,1-3H3
- InChIKey: LDCFAORETMOZJZ-UHFFFAOYSA-N
- ほほえんだ: N(C)C1C(C)=NC=CC=1C
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N,2,4-trimethylpyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2956086-5.0g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-2956086-0.1g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-2956086-1.0g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-2956086-0.05g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-2956086-2.5g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-2956086-0.5g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-2956086-0.25g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-2956086-10.0g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-2956086-10g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 10g |
$3007.0 | 2023-09-06 | ||
Enamine | EN300-2956086-1g |
N,2,4-trimethylpyridin-3-amine |
1378609-08-5 | 1g |
$699.0 | 2023-09-06 |
N,2,4-trimethylpyridin-3-amine 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
N,2,4-trimethylpyridin-3-amineに関する追加情報
N,2,4-Trimethylpyridin-3-amine (CAS No. 1378609-08-5): A Comprehensive Overview
The compound N,2,4-trimethylpyridin-3-amine (commonly referred to as TMAP), with the CAS registry number 1378609-08-5, has emerged as a significant molecule in various fields of scientific research. This pyridine derivative exhibits unique structural features that make it an interesting subject for study in organic chemistry, pharmacology, and materials science. The presence of multiple methyl groups at specific positions on the pyridine ring contributes to its distinct chemical properties, which have been explored in numerous academic and industrial settings.
Over the past few years, there has been a growing interest in N,2,4-trimethylpyridin-3-amine due to its potential applications in drug delivery systems, bioavailability enhancement, and as a scaffold for combinatorial chemistry. Recent studies have highlighted its ability to act as a stabilizing agent in colloidal dispersions, which has implications in pharmaceutical formulations and nanotechnology.
One of the most notable aspects of N,2,4-trimethylpyridin-3-amine is its stability under physiological conditions. This characteristic makes it a valuable component in designing biocompatible materials for medical applications. For instance, research published in 2023 demonstrated that TMAP can be used as a functionalizing agent to improve the surface properties of lipid nanoparticles, thereby enhancing their drug-carrying capacity and circulation time in the bloodstream.
Furthermore, N,2,4-trimethylpyridin-3-amine has shown promising results in its interaction with biological systems. Its ability to chelate metal ions has been explored in the context of contrast-enhanced magnetic resonance imaging (MRI). This property allows TMAP to serve as a potential ligand for paramagnetic metal complexes, which could be utilized in diagnostic imaging agents.
Another area of research that has garnered attention is the role of N,2,4-trimethylpyridin-3-amine in catalysis. Its unique structure provides multiple binding sites for substrates and catalysts, making it a potential candidate for asymmetric catalysis applications. Recent advancements in chiral ligand design have highlighted TMAP's potential in enantioselective reactions, which are crucial for the synthesis of complex pharmaceutical compounds.
In addition to its chemical versatility, N,2,4-trimethylpyridin-3-amine has been investigated for its role in polymer chemistry. Its ability to participate in various cross-linking reactions makes it a valuable monomer in the development of functional polymers. For example, studies have demonstrated its use in creating stimuli-responsive materials that can react to changes in pH or temperature, which are highly desirable in biomedical devices and sensors.
It is important to note that N,2,4-trimethylpyridin-3-amine (CAS No. 1378609-08-5) should be handled with care, as it belongs to a class of compounds that may exhibit toxicity at certain concentrations. However, its applications in controlled environments and its potential benefits in medical research justify further exploration.
Recent breakthroughs in N,2,4-trimethylpyridin-3-amine research have also extended into the field of photophysics. Its ability to absorb and emit light in specific wavelengths has made it a candidate for use in organic semiconductors and optoelectronic devices. This opens up new avenues for its application in advanced materials and energy-efficient technologies.
Moreover, N,2,4-trimethylpyridin-3-amine has been explored as a template for the synthesis of more complex heterocyclic compounds. Its structure provides a rigid framework that can be further functionalized to introduce additional groups, making it a valuable building block in combinatorial chemistry and drug discovery.
In conclusion, N,2,4-trimethylpyridin-3-amine (CAS No. 1378609-08-5) stands out as a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structural features and chemical properties make it an attractive candidate for research in drug delivery, catalysis, materials science, and beyond. As our understanding of its potential continues to evolve, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in the biomedical and pharmaceutical industries.
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